2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
The compound 2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide features a 1,3,4-thiadiazole core linked via a thioether bridge to an acetamide group substituted with a 5-methylisoxazole moiety. The 4-acetylpiperazine substituent on the thiadiazole ring distinguishes it from related derivatives. Thiadiazole-based compounds are widely studied for their anticancer, antimicrobial, and enzyme inhibitory properties due to their ability to modulate biological targets such as kinases and microbial enzymes . This article compares its structural and functional attributes with similar compounds, emphasizing substituent effects on physicochemical properties and bioactivity.
Properties
IUPAC Name |
2-[[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3S2/c1-9-7-11(18-23-9)15-12(22)8-24-14-17-16-13(25-14)20-5-3-19(4-6-20)10(2)21/h7H,3-6,8H2,1-2H3,(H,15,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRSUDRXTJLFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel thiadiazole derivative that has garnered attention due to its potential biological activities. The structural complexity of this compound, featuring a thiadiazole core along with piperazine and isoxazole groups, suggests a diverse range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.46 g/mol. The presence of the thiadiazole ring is particularly noteworthy as it has been associated with various therapeutic effects.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.46 g/mol |
| Structural Features | Thiadiazole core, acetylpiperazine moiety, methylisoxazole group |
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. The antiproliferative effects were evaluated using human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cells. These studies demonstrated moderate to potent inhibitory activities, suggesting that this compound could be a candidate for further anticancer drug development .
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been extensively documented. In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial efficacy was assessed using various strains including Streptococcus sp., Escherichia coli, and Aspergillus niger. Results indicated that the compound displayed moderate to good antimicrobial activity compared to standard antibiotics .
Anti-inflammatory Activity
Thiadiazole compounds are also noted for their anti-inflammatory properties. Research indicates that the incorporation of the thiadiazole moiety may enhance the anti-inflammatory effects in various models. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives similar to our compound:
- Study on Anticancer Properties : A study synthesized novel 1,3,4-thiadiazole derivatives and evaluated their antiproliferative effects on cancer cell lines. The results highlighted several compounds with significant activity against cancer cells .
- Antimicrobial Screening : Another investigation focused on the synthesis and biological evaluation of 1,3,4-thiadiazole derivatives for antimicrobial activity. The findings indicated that many synthesized compounds exhibited effective inhibition against tested microbial strains .
- Inflammation Models : Research assessing the anti-inflammatory potential of thiadiazole-based compounds showed promising results in reducing inflammation markers in animal models .
Scientific Research Applications
The compound 2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has a thiadiazole core, which is known for its diverse biological activities. It also includes a 4-acetylpiperazine moiety and a 5-methylisoxazole group, both of which contribute to its potential pharmacological properties. The thiadiazole ring has been associated with various therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Scientific Research Applications
Thiadiazole derivatives have been recognized as potential anticancer agents . Studies aim to synthesize new thiadiazole derivatives and investigate their antiproliferative effect on various human cell lines .
- Potential in Drug Development The presence of the thiadiazole ring in the compound is significant, as it has been associated with various therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
- Versatile Molecule The compound features a thiadiazole ring, an acetylpiperazine moiety, and a methoxyethyl acetamide group, making it a unique and versatile molecule with potential applications in chemistry, biology, medicine, and industry.
- Structural Significance The uniqueness of this compound lies in its specific combination of structural motifs that enhance its biological activity profile compared to other similar compounds. The incorporation of both piperazine and isoxazole groups may provide synergistic effects that are not present in simpler analogs.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound’s structure comprises three key regions (Table 1):
Thiadiazole core : Common in all analogs.
Substituent at position 5 of thiadiazole : The 4-acetylpiperazine group contrasts with phenyl, alkyl, or benzyl groups in other derivatives.
Acetamide-linked moiety: The 5-methylisoxazol-3-yl group differs from phenoxy, benzothiazole, or arylthiazole substituents in analogs.
Table 1: Structural Comparison of Selected Thiadiazole Derivatives
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs with acetylpiperazine groups (e.g., 4g , 203–205°C ) suggest high thermal stability due to hydrogen bonding. In contrast, benzylthio derivatives (e.g., 5h , 133–135°C ) exhibit lower melting points due to flexible side chains.
- Synthetic Yields : Piperazine-containing analogs (e.g., 4a , 67–79% yield ) demonstrate efficient synthesis via nucleophilic substitution, comparable to the target compound’s likely preparation methods .
Anticancer Potential
- The compound 4y (Table 1) showed potent activity against MCF-7 (IC50 = 0.084 mmol/L) and A549 cells (IC50 = 0.034 mmol/L), attributed to its dual thiadiazole-thioacetamide structure and p-tolylamino group .
- Piperazine derivatives like 4g and 4h exhibited moderate activity (IC50 ~0.1–0.2 mmol/L), suggesting the acetylpiperazine group in the target compound may enhance potency through improved target engagement .
Antimicrobial Activity
Structure-Activity Relationships (SAR)
Thiadiazole Substituents :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in 4a ) enhance cytotoxicity by increasing membrane permeability .
- Acetylpiperazine improves solubility and may modulate kinase inhibition, as seen in Akt-targeting analogs .
Acetamide Substituents: Isoxazole rings (target compound) offer metabolic stability and selectivity for enzymes like cyclooxygenase or kinases. Phenoxy groups (e.g., 5m) contribute to antioxidant activity but may reduce bioavailability .
Q & A
Q. Q1: What are the optimal reaction conditions for synthesizing 2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide?
A1: The synthesis typically involves a multi-step protocol. Key steps include:
- Thiol-alkylation : Reacting the thiol group of 1,3,4-thiadiazole derivatives with chloroacetamide intermediates in aqueous medium under basic conditions (e.g., NaOH) .
- Acetylation : Introducing the 4-acetylpiperazine moiety via nucleophilic substitution or coupling reactions. Optimal yields (>70%) are achieved using polar aprotic solvents (e.g., DMF) at 60–80°C for 6–8 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .
Advanced Synthesis: Regioselectivity and Intermediate Characterization
Q. Q2: How can intermediates in the synthesis pathway be characterized to confirm regioselectivity and structural integrity?
A2: Advanced techniques include:
- X-ray crystallography : Resolves ambiguous regioselectivity in thiadiazole-triazole hybrids by determining bond angles and torsional parameters (e.g., N-{2,2,2-trichloro-1-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide intermediates) .
- HPLC-MS : Monitors reaction progress and identifies byproducts. For example, trace impurities (<2%) from incomplete acetylation can be detected using reverse-phase C18 columns .
- Kinetic studies : Time-resolved NMR or FT-IR tracks intermediate formation, ensuring stepwise reaction control .
Basic Structural Characterization
Q. Q3: What spectroscopic methods are essential for confirming the structure of this compound?
A3: Standard protocols involve:
- 1H/13C NMR : Assign peaks for thiadiazole (δ 7.8–8.2 ppm for S-C=N protons) and isoxazole (δ 6.1–6.5 ppm for CH3-C-O groups) .
- IR spectroscopy : Confirm acetylpiperazine (C=O stretch at ~1650 cm⁻¹) and thioether (C-S-C at ~680 cm⁻¹) .
- Elemental analysis : Validate stoichiometry (e.g., C: 45.2%, H: 4.8%, N: 18.6%, S: 12.9%) .
Advanced Structural Analysis
Q. Q4: How can computational methods complement experimental data in resolving structural ambiguities?
A4:
- DFT calculations : Predict NMR chemical shifts and optimize geometry for comparison with experimental data. For example, discrepancies in thiadiazole ring puckering can be resolved using B3LYP/6-31G(d) models .
- Molecular docking : Simulate binding poses to validate bioactive conformations. Docking studies on analogous compounds (e.g., 9c derivatives) show hydrogen bonding with target enzymes (e.g., α-glucosidase) .
Biological Activity Screening (Basic)
Q. Q5: What preliminary assays are used to evaluate the compound’s bioactivity?
A5: Initial screens include:
- Antimicrobial assays : Disk diffusion or microbroth dilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to determine IC50 values .
- Enzyme inhibition : Spectrophotometric assays for targets like urease or acetylcholinesterase .
Advanced Pharmacological Evaluation
Q. Q6: How can molecular docking guide structure-activity relationship (SAR) studies?
A6:
- Target identification : Dock the compound into active sites (e.g., COX-2, EGFR) using AutoDock Vina. For example, thiadiazole derivatives show π-π stacking with Tyr385 in COX-2 .
- SAR analysis : Modify substituents (e.g., acetylpiperazine vs. methylpiperazine) and compare binding energies. Fluorine substitution (as in ) enhances hydrophobic interactions .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Data Contradiction Resolution
Q. Q7: How should researchers address discrepancies in reported reaction yields or bioactivity data?
A7:
- Reproducibility checks : Verify solvent purity, catalyst batch, and temperature control. For example, sodium monochloroacetate purity impacts thiol-alkylation yields .
- Meta-analysis : Compare data across studies (e.g., vs. 11) to identify outliers. Conflicting cytotoxicity results may arise from cell line heterogeneity .
- Cross-validation : Use orthogonal methods (e.g., LC-MS + NMR) to confirm compound identity when spectral data conflicts .
Stability and Degradation Studies
Q. Q8: What methodologies assess the compound’s stability under physiological conditions?
A8:
- Forced degradation : Expose to acid (0.1 M HCl), base (0.1 M NaOH), oxidative (3% H2O2), and UV light. Monitor via HPLC for degradation products (e.g., hydrolyzed acetylpiperazine) .
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound using LC-MS/MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
Scaling-Up Synthesis (Non-Commercial)
Q. Q9: What challenges arise when scaling up synthesis from milligram to gram scale?
A9:
- Solvent selection : Replace DMF with environmentally benign solvents (e.g., cyclopentyl methyl ether) to reduce waste .
- Exotherm management : Use jacketed reactors with controlled cooling during exothermic steps (e.g., acetylpiperazine coupling) .
- Purification : Switch from column chromatography to fractional crystallization for cost efficiency .
Future Research Directions
Q. Q10: What unexplored structural modifications could enhance bioactivity?
A10:
- Heterocyclic substitutions : Replace isoxazole with 1,2,3-triazole to improve water solubility via click chemistry .
- Bioisosteres : Substitute sulfur in thiadiazole with selenium to modulate redox activity .
- Prodrug design : Incorporate hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
